molecular formula C14H22N2O2 B4286344 N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea

N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea

Cat. No. B4286344
M. Wt: 250.34 g/mol
InChI Key: GCERXBYAXQJUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, commonly known as butabarbital, is a barbiturate derivative that has been widely used in scientific research. Barbiturates are a group of drugs that act as central nervous system depressants and have been used for a variety of medical purposes, including anesthesia, sedation, and treatment of seizures. Butabarbital is a synthetic compound that has been extensively studied for its various pharmacological properties and applications.

Mechanism of Action

The mechanism of action of butabarbital is similar to other barbiturates. It acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By increasing the activity of the GABAA receptor, butabarbital enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects.
Biochemical and Physiological Effects
Butabarbital has various biochemical and physiological effects on the body. It produces sedation, hypnosis, and anticonvulsant effects by enhancing the inhibitory effects of GABA. It also has muscle relaxant properties and can decrease the respiratory rate and blood pressure. However, prolonged use of butabarbital can lead to dependence, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

Butabarbital has several advantages and limitations for laboratory experiments. It is a well-established compound that has been extensively studied for its pharmacological properties and applications. It is also readily available and relatively inexpensive. However, it has limitations such as its potential for dependence, tolerance, and withdrawal symptoms, which can affect the results of experiments. It also has a narrow therapeutic index, which means that there is a small margin between the therapeutic and toxic doses.

Future Directions

There are several future directions for the study of butabarbital and its applications. One direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Another direction is to investigate its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to explore its potential as a therapeutic agent for the treatment of anxiety and depression.
Conclusion
In conclusion, butabarbital is a synthetic compound that has been extensively studied for its various pharmacological properties and applications. It has been used as a sedative, hypnotic, and anticonvulsant agent in the treatment of various medical conditions. It has also been used in scientific research as a tool for studying the central nervous system and its functions. Further studies are needed to explore its potential as a therapeutic agent for various medical conditions.

Scientific Research Applications

Butabarbital has been extensively studied for its various pharmacological properties and applications. It has been used as a sedative, hypnotic, and anticonvulsant agent in the treatment of various medical conditions. It has also been used in scientific research as a tool for studying the central nervous system and its functions.

properties

IUPAC Name

1-butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-11(2)16-14(17)15-10-9-12-7-5-6-8-13(12)18-3/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCERXBYAXQJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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